Tungsten silicide (W5Si3)

superconducting detectors microwave kinetic inductance detectors thin-film transport properties

Tungsten silicide W5Si3 (pentatungsten trisilicide, CAS 12039-95-1) is a refractory intermetallic compound in the W–Si binary system that crystallises in a tetragonal W5Si3-type structure (space group I4/mcm, D8m prototype). With a melting point of approximately 2320 °C and a density of 14.4 g/cm³, it is one of only two thermodynamically stable intermediate phases in the W–Si system—alongside WSi2—and is characterised by a high bulk modulus, predominantly covalent bonding, and pronounced ductility as indicated by a high B/G ratio.

Molecular Formula Si3W5
Molecular Weight 1003.5 g/mol
CAS No. 12039-95-1
Cat. No. B084892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten silicide (W5Si3)
CAS12039-95-1
Synonymspentatungsten trisilicide
Molecular FormulaSi3W5
Molecular Weight1003.5 g/mol
Structural Identifiers
SMILES[Si].[Si].[Si].[W].[W].[W].[W].[W]
InChIInChI=1S/3Si.5W
InChIKeyHXBCHXQSHJCYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Silicide W5Si3 (CAS 12039-95-1): Procurement-Relevant Physical, Thermodynamic, and Functional Properties


Tungsten silicide W5Si3 (pentatungsten trisilicide, CAS 12039-95-1) is a refractory intermetallic compound in the W–Si binary system that crystallises in a tetragonal W5Si3-type structure (space group I4/mcm, D8m prototype) [1]. With a melting point of approximately 2320 °C and a density of 14.4 g/cm³, it is one of only two thermodynamically stable intermediate phases in the W–Si system—alongside WSi2—and is characterised by a high bulk modulus, predominantly covalent bonding, and pronounced ductility as indicated by a high B/G ratio [2]. W5Si3 is distinguished from its silicon-richer counterpart WSi2 by its unique combination of bulk superconductivity (Tc ≈ 2.7 K in bulk crystalline form; up to 4 K in amorphous thin films), substantially higher interdiffusion activation energy, and a lower effective work function, making it a differentiated candidate for applications spanning microwave kinetic inductance detectors, diffusion barrier layers, gate electrode metallisation, and high-temperature protective coatings [3].

Why WSi2 or Mo5Si3 Cannot Be Casually Substituted for W5Si3: Phase-Specific Differentiation Drivers


Although WSi2 and W5Si3 coexist in the W–Si binary phase diagram and are often co-deposited in thin-film or coating processes, they exhibit quantitatively distinct transport, thermodynamic, and mechanical properties that preclude generic substitution. In amorphous thin films, W5Si3 provides a superconducting critical temperature of ~4 K versus ~1.8 K for WSi2, a 2.2× difference that directly governs detector operating windows [1]. The interdiffusion activation energy in W5Si3 is approximately 2× that of WSi2 (301 vs. 152 kJ/mol), conferring substantially higher resistance to layer intermixing during high-temperature processing [2]. Thermodynamically, the standard free energy of formation of W5Si3 is more negative than that of WSi2 across the relevant temperature range, making W5Si3 the more stable phase under silicon-lean conditions [3]. Isostructural Mo5Si3, while sharing the D8m crystal structure, differs in density, elastic moduli, and work function, and cannot replicate the tungsten-specific stopping power required for X-ray detector applications [4]. The quantitative evidence below establishes that W5Si3 occupies a distinct and non-interchangeable property space.

W5Si3 (CAS 12039-95-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Superconducting Critical Temperature and Normal-State Resistivity: W5Si3 vs. WSi2 Thin Films for MKID Detectors

In a direct comparative study of amorphous sputter-deposited thin films (~350 nm) on r-plane sapphire for microwave kinetic inductance detector (MKID) applications, W5Si3 exhibits a superconducting critical temperature (Tc) of 4.0 K and a normal-state resistivity of 150 μΩ·cm, whereas WSi2 films deposited under comparable conditions show a Tc of only 1.8 K and a resistivity of 400 μΩ·cm [1]. The residual resistance ratio (RRR) for both materials is close to 1, consistent with their amorphous structure. The higher Tc of W5Si3 enables detector operation at more accessible cryogenic temperatures while the lower resistivity still provides sufficient kinetic inductance. The magnetic penetration depth, estimated via Mattis-Bardeen theory, is 0.74 μm for W5Si3 versus 1.8 μm for WSi2 [1].

superconducting detectors microwave kinetic inductance detectors thin-film transport properties

Kinetic Inductance Fraction and Frequency Noise: W5Si3 vs. WSi2 vs. Al MKID Resonators

When fabricated into quarter-wavelength CPW resonators, W5Si3 films yield a kinetic inductance fraction α ≈ 0.43, whereas identically patterned WSi2 resonators achieve α ≈ 0.75, both substantially exceeding conventional Al resonators [1]. Regarding detector noise—a critical figure of merit—350 nm thick W5Si3 resonators exhibit a frequency noise at 1 kHz of 2.26 × 10⁻²⁰ Hz²/Hz, which is lower than both Al (6.29 × 10⁻²⁰ Hz²/Hz) and WSi2 (5.715 × 10⁻²⁰ Hz²/Hz) resonators measured under identical internal power conditions (~-40 dBm) [1]. Both W5Si3 and WSi2 resonators achieve internal quality factors Qi > 2 × 10⁵. The measured resonance frequencies reflect the kinetic inductance contribution: 4.698 GHz for W5Si3 vs. 3.03 GHz for WSi2 (geometric design frequency ~6.18 GHz) [1].

kinetic inductance detectors frequency noise resonator quality factor

Interdiffusion Activation Energy: W5Si3 vs. WSi2 Phase Stability Under Thermal Processing

Integrated diffusion coefficient measurements in the W–Si system reveal that the activation energy for interdiffusion in the W5Si3 phase is 301 ± 40 kJ/mol, approximately twice that of the WSi2 phase at 152 ± 7 kJ/mol [1]. Furthermore, Si diffuses much faster than W in both phases, but the W5Si3 phase exhibits a higher vacancy concentration on the Si sublattice, indicating a fundamentally different diffusion mechanism compared to WSi2, where W antisite defects dominate W transport [1]. Complementary growth-kinetics studies in the WSi2/W system confirm that the formation rate of intermediate phases decreases in the order Mo5Si3 > W5Si3 > Mo3Si, with W5Si3 and isomorphous Mo5Si3 sharing the same activation energy for growth of approximately 43 kcal/mol (180 kJ/mol) [2].

diffusion barrier intermetallic interdiffusion thermal stability

Standard Free Energy of Formation: Thermodynamic Stability Ranking of W5Si3 vs. WSi2

Electromotive force (EMF) measurements using a lithium silicate liquid electrolyte over the temperature range 1300–1500 K established the standard free energies of formation as functions of temperature: ΔG⁰(W5Si3) = −128.6 − 0.0132·T (kJ·mol⁻¹) ± 0.42 and ΔG⁰(WSi2) = −98.5 + 0.0095·T (kJ·mol⁻¹) ± 0.15 [1]. At 1400 K (a representative processing temperature), this yields ΔG⁰(W5Si3) ≈ −147.1 kJ·mol⁻¹ versus ΔG⁰(WSi2) ≈ −85.2 kJ·mol⁻¹, a difference of approximately 62 kJ·mol⁻¹. The corresponding standard enthalpies of formation at 298 K are ΔH⁰(W5Si3) = −133 ± 25 kJ·mol⁻¹ and ΔH⁰(WSi2) = −82 ± 6 kJ·mol⁻¹ [1]. A eutectoid reaction W5Si3 → W + WSi2 is predicted to occur around 700 K, indicating that W5Si3 becomes thermodynamically unstable relative to the phase mixture at lower temperatures [1]. Vaporization thermodynamics studies via Knudsen effusion mass spectrometry yield standard enthalpies of formation of −17.2 kJ·(g-atom)⁻¹ for W5Si3 and −26.2 kJ·(g-atom)⁻¹ for WSi2 [2].

thermodynamic stability phase equilibria formation enthalpy

Microhardness in Silicide Composite Coatings: W5Si3 Layer vs. WSi2 Layer on TC4 Titanium Alloy

In a WSi2/W5Si3 composite coating fabricated on TC4 titanium alloy via magnetron sputtering (PVD), chemical vapour deposition (CVD), and thermal diffusion siliconising, the average microhardness of the W5Si3 layer was measured at 8.32 GPa, compared to 10.70 GPa for the outer WSi2 layer [1]. The respective layer thicknesses were 56 μm (W5Si3) and 20 μm (WSi2). The composite coating exhibited an adhesion force of 171.6 N to the TC4 substrate, a surface friction coefficient of 0.75, and a wear rate of 1.184 × 10⁻⁶ mm³·mm⁻¹ [1]. While the W5Si3 layer is softer than WSi2, its greater thickness and location at the coating–substrate interface provide a graded transition that mitigates thermal expansion mismatch stresses. Complementary first-principles calculations predict that the high B/G ratio of W5Si3 indicates ductile behaviour, which is favourable for accommodating strain in multilayer coating architectures [2].

silicide coatings microhardness wear resistance

Effective Work Function for Gate Electrode Applications: W5Si3 vs. WSi2 and Other Refractory Silicides

The effective work function of phase-pure W5Si3 (W₀.₆₄Si₀.₃₆, annealed at 900 °C) has been measured at 4.31 eV on SiO₂/Si substrates [1]. For comparison, the work function of WSi2 (W₀.₃₁Si₀.₆₉, same annealing conditions) is reported as approximately 4.62 eV, while other refractory metal disilicides such as MoSi2 and TaSi2 exhibit work functions of 4.73 eV and 4.71 eV respectively [2]. The W5Si3 work function of 4.31 eV sits closer to the silicon conduction band edge, yielding a predicted Schottky barrier height of approximately 0.71 eV on n-type SiC within the Schottky–Mott limit [1]. This value is intermediate between ohmic (0.35–0.49 eV) and rectifying (~0.68 eV) regimes, making W5Si3 particularly relevant for contact engineering where barrier height tuning is required [1]. Annealed films with mixed W5Si3 + WSi2 phases (W₀.₄₄Si₀.₅₆) exhibit intermediate work function values, demonstrating that phase composition directly modulates the effective work function [1].

gate electrode work function CMOS metallisation

W5Si3 (CAS 12039-95-1) Evidence-Backed Application Scenarios for Procurement and Research Programme Design


Superconducting Microwave Kinetic Inductance Detector (MKID) Fabrication with Optimised Noise Performance

Procurement of W5Si3 sputtering targets or thin-film deposition sources is indicated for MKID programmes targeting photon detection from sub-millimetre to X-ray wavelengths. The direct experimental evidence shows that amorphous W5Si3 films (Tc ~4 K, ρ_N ~150 μΩ·cm) provide a kinetic inductance fraction α ≈ 0.43 and a frequency noise floor of 2.26 × 10⁻²⁰ Hz²/Hz at 1 kHz, outperforming both WSi2 (5.715 × 10⁻²⁰ Hz²/Hz) and Al (6.29 × 10⁻²⁰ Hz²/Hz) under identical measurement conditions [1]. The material's high density (~14.4 g/cm³) provides superior X-ray stopping power compared to TiN (~5.4 g/cm³) or Al (~2.7 g/cm³), making W5Si3 the preferred choice for X-ray MKID arrays where both sensitivity and quantum efficiency are required [1]. The tunability of Tc with Si stoichiometry (mapped from 1.8 to 5 K across the WSix composition range) offers additional process flexibility [1].

High-Temperature Diffusion Barrier and Contact Metallisation in Semiconductor Device Processing

W5Si3 is preferred over WSi2 for diffusion barrier applications where post-annealing layer integrity is paramount. The interdiffusion activation energy of W5Si3 (301 ± 40 kJ/mol) is approximately twice that of WSi2 (152 ± 7 kJ/mol), meaning that at a given processing temperature (e.g., 900 °C RTA), atomic intermixing across the W5Si3 layer proceeds at an exponentially lower rate [2]. This is corroborated by observations that W5Si3 forms as a stable crystalline phase in W/SiC contacts after annealing at 1400 °C, with a work function of 4.31 eV enabling Schottky barrier height tuning for SiC power device contacts [3]. Sputtering from a W5Si3 target in Ar/N₂ reactive atmospheres further enables the deposition of ternary W–Si–N diffusion barriers with tunable nitrogen content (0–60 at.%) and resistivity ranging from 0.4 to 79 mΩ·cm, providing a proven platform for copper metallisation barrier layers [4].

Graded Silicide Protective Coatings for Refractory Metal and Titanium Alloy Substrates

W5Si3 serves as the inner, strain-accommodating layer in functionally graded WSi2/W5Si3 composite coatings for oxidation and wear protection. On TC4 titanium alloy, the W5Si3 sublayer (56 μm, 8.32 GPa) is softer and thicker than the outer WSi2 wear layer (20 μm, 10.70 GPa), providing a mechanical compliance gradient that mitigates thermal expansion mismatch cracking [5]. On pure tungsten substrates, pack-siliconised coatings with an outer WSi2 layer and inner W5Si3 layer provide oxidation protection for up to 2 hours under cyclic conditions at 1100–1300 °C in air, with the W5Si3 layer acting as a secondary oxidation barrier through formation of a WO₃/SiO₂ composite oxide scale [6]. For self-passivating W alloys, a continuous W5Si3 phase is critical: the WO₃/SiO₂ composite oxide formed by in situ oxidation of W5Si3 remains a continuous protective layer that effectively inhibits internal oxidation of the alloy substrate [7].

Gate Electrode Work Function Engineering in Advanced CMOS and SiC Power Devices

The measured effective work function of W5Si3 (4.31 eV) provides a quantifiably distinct value from WSi2 (4.62 eV) and other refractory silicides such as MoSi2 (4.73 eV) and TaSi2 (4.71 eV) [3][8]. This ~0.3 eV offset enables W5Si3 to serve as a lower-work-function option within the tungsten silicide materials family for gate-first CMOS integration schemes where dual-work-function metal gates are required. On n-type SiC, the predicted Schottky barrier height of ~0.71 eV positions W5Si3 in a regime suitable for contact engineering, and its thermal stability at 900 °C processing temperatures—where it remains phase-pure without conversion to WSi2—ensures compatibility with standard front-end-of-line thermal budgets [3].

Quote Request

Request a Quote for Tungsten silicide (W5Si3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.